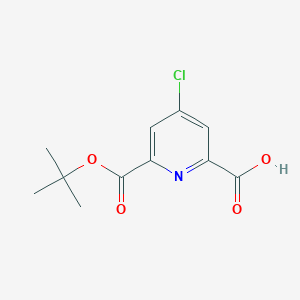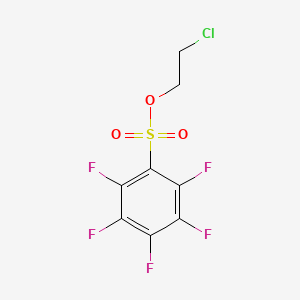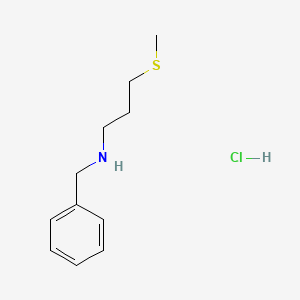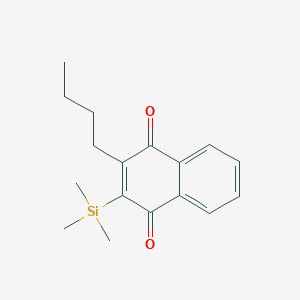
2-Butyl-3-(trimethylsilyl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is a derivative of naphthoquinone, a class of organic compounds known for their diverse chemical properties and applications This compound is characterized by the presence of a butyl group at the 2-position and a trimethylsilyl group at the 3-position of the naphthalenedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of a boron reagent with a halogenated naphthoquinone derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The butyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as multiple sclerosis.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- involves its interaction with molecular targets and pathways within biological systems. For example, derivatives of naphthoquinone have been shown to modulate immune responses by promoting the expansion of CD8+ T cells and inhibiting the development of Th1 and Th17 cells . These interactions can lead to therapeutic effects in autoimmune diseases such as multiple sclerosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,4-Naphthalenedione: Known for its immunomodulatory properties and potential therapeutic applications.
1,4-Naphthoquinone: The parent compound, widely studied for its chemical reactivity and biological activities.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin K precursor.
Uniqueness
1,4-Naphthalenedione,2-butyl-3-(trimethylsilyl)- is unique due to the presence of both butyl and trimethylsilyl groups, which can influence its chemical reactivity and biological activities. These functional groups can enhance the compound’s stability and solubility, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
75909-64-7 |
|---|---|
Molekularformel |
C17H22O2Si |
Molekulargewicht |
286.44 g/mol |
IUPAC-Name |
2-butyl-3-trimethylsilylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H22O2Si/c1-5-6-9-14-15(18)12-10-7-8-11-13(12)16(19)17(14)20(2,3)4/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
ZMTWCXFHFPLONH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B14015160.png)

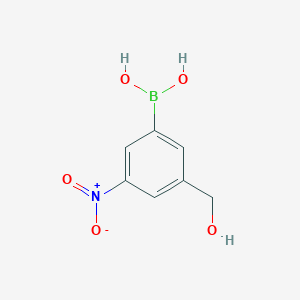
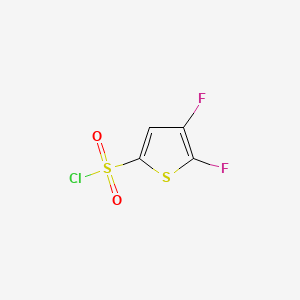

![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14015190.png)
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14015192.png)
![Methyl 3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14015195.png)
